molecular formula C₂₀₄H₃₃₇N₆₃O₆₄ B612503 Urocortin (human) CAS No. 176591-49-4

Urocortin (human)

Numéro de catalogue: B612503
Numéro CAS: 176591-49-4
Poids moléculaire: 4696.24
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Urocortin (human), also termed Urocortin 1 (Ucn1), is a 40-amino acid neuropeptide belonging to the corticotropin-releasing factor (CRF) family. It shares structural homology with CRF and exhibits high affinity for both CRF1 and CRF2 receptors, though it preferentially binds CRF2 . Ucn1 is widely expressed in the central nervous system (hypothalamus, midbrain), cardiovascular tissues, gastrointestinal tract, and immune cells . It plays roles in stress responses, appetite suppression, cardiovascular protection, and inflammatory modulation . Circulating Ucn1 levels vary across studies (e.g., 12.8–152 pg/ml in humans), influenced by assay methodologies and physiological states .

Méthodes De Préparation

Recombinant Expression Systems for Human Urocortin

Lentiviral Transduction in Mammalian Cell Lines

To overcome the low endogenous expression of Ucn in native tissues, overexpression systems using lentiviral constructs have been developed. Human Ucn 2 (hUcn 2) and mouse Ucn 2 (mUcn 2) prohormones were expressed in cell lines derived from tissues with endogenous Ucn activity, including:

  • A2058 (human melanoma) : Secreted glycosylated prohormones and processed peptides.

  • CHO-S (Chinese hamster ovary) : Optimized for high-yield protein production .

  • L6 (rat skeletal muscle) and RINm (rat insulinoma) : Engineered to mimic native processing environments .

Lentiviral transduction enabled sustained expression, with secretion media harvested after 24–72 hours. Protease inhibitors were added to prevent degradation during collection .

Posttranslational Modifications

Recombinant hUcn 2 prohormones undergo glycosylation and C-terminal amidation, critical for receptor binding. Edman degradation and mass spectrometry (MS) confirmed that A2058 cells secrete:

  • A 39-amino acid peptide (processed form).

  • A glycosylated prohormone (lacking the signal peptide) .
    Both forms exhibited high potency at CRF receptor type 2 (CRFR2), with bioactivity comparable to synthetic peptides .

Chemical Synthesis of Human Urocortin

Solid-Phase Peptide Synthesis (SPPS)

Linear fragments of hUcn 2 (up to 51 residues) were synthesized using Fmoc chemistry. Key steps included:

  • Microwave-assisted synthesis : Enhanced coupling efficiency for longer peptides.

  • Side-chain deprotection : Trifluoroacetic acid (TFA) cleavage with scavengers (e.g., triisopropylsilane).

  • Purification : Reverse-phase HPLC on C18 columns with acetonitrile/water gradients .

Challenges in Prohormone Synthesis

Full-length hUcn 2 prohormone (112 amino acids) requires segment condensation due to its size. Synthetic prohormones lacking glycosylation were used to study receptor binding, though they showed reduced solubility compared to recombinant forms .

Purification and Isolation Techniques

Immunoaffinity Chromatography

Polyclonal antibodies against TyrGly-hUcn 2(72–109)NH2 were cross-linked to protein A-Sepharose matrices. Secretion media were incubated with affinity resin, followed by elution with 1N acetic acid. This step enriched Ucn 2 by >90%, as validated by SDS-PAGE .

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Conditions for Urocortin Purification

Column TypeGradient ProtocolTarget Molecules
C825% → 70% B in 40 min, then 100% B in 5 minProhormones, glycosylated forms
C1820% → 60% B in 40 min, then 100% B in 5 minProcessed peptides (≤39 aa)

Mobile phase A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile .

Reduction and Alkylation

Prohormones were treated with 8M urea, 5 mM dithiothreitol (DTT), and 14 mM iodoacetamide to reduce disulfide bonds and alkylate free thiols. This facilitated MS analysis by preventing heterogeneous folding .

Characterization and Bioactivity Validation

Structural Analysis

  • Edman degradation : N-terminal sequencing confirmed the first 15 residues of hUcn 2 .

  • Mass spectrometry : High-resolution Orbitrap XL MS identified:

    • Processed peptide: Observed mass = 4498.2 Da (theoretical = 4498.5 Da) .

    • Prohormone: Observed mass = 12,345 Da (glycosylation accounted for 2.5 kDa variability) .

Table 2: Key Mass Spectrometry Parameters

InstrumentIon SourceResolutionMass Error (ppm)
LTQ-Orbitrap XLElectrospray100,000<2

Functional Assays

  • CRFR2 activation : Synthetic and recombinant hUcn 2 stimulated cAMP production in CRFR2-transfected HEK293 cells (EC50 = 1.2 nM) .

  • In vivo bioactivity : Intravenous hUcn 2 in HF models increased cardiac output by 35% and reduced systemic vascular resistance by 22% .

Comparative Analysis of Preparation Methods

Table 3: Recombinant vs. Synthetic hUcn 2

ParameterRecombinantSynthetic
Yield0.5–1 mg/L culture10–20 mg per synthesis
GlycosylationYesNo
Bioactivity (EC50)1.1 nM1.3 nM
ScalabilityHigh (bioreactor compatible)Moderate

Recombinant methods excel in producing posttranslationally modified forms, while chemical synthesis offers rapid access to analogs for structure-activity studies .

Analyse Des Réactions Chimiques

Types of Reactions: Urocortin undergoes various chemical reactions, including:

    Oxidation: Urocortin can be oxidized, particularly at methionine residues, which can affect its biological activity.

    Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s activity.

    Substitution: Amino acid substitutions can be introduced to study the structure-activity relationship of urocortin.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products formed from these reactions include oxidized or reduced forms of urocortin and various analogs with substituted amino acids .

Applications De Recherche Scientifique

Cardiovascular Applications

Urocortins, especially Urocortin 1 and Urocortin 2, have shown promising effects in cardiovascular health, particularly in heart failure and hypertension.

Heart Failure

  • Therapeutic Potential : Urocortin 2 has been demonstrated to induce vasodilation in isolated human coronary arteries and has shown potential to improve cardiac output and left ventricular ejection fraction in heart failure patients. Clinical studies indicate that short-term infusion of Urocortin 2 can lower mean arterial pressure while mildly increasing heart rate .
  • Meta-Analysis Findings : A systematic review and meta-analysis involving 27 studies revealed that Urocortin 2 significantly decreased mean arterial pressure by approximately 9.161 mmHg (95% CI: −12.661 to −5.660 mmHg) in patients with heart failure with reduced ejection fraction .

Hypertension

  • Mechanisms : Urocortin's action on the cardiovascular system includes modulation of renal hemodynamics and enhancement of sodium and water excretion, which can be beneficial in managing hypertension .
  • Clinical Evidence : Studies have shown that Urocortin administration can decrease blood pressure in hypertensive models, suggesting its utility as a therapeutic agent for managing elevated blood pressure .

Metabolic Disorders

Urocortins also play a role in metabolic regulation, particularly concerning obesity and diabetes.

Obesity and Type 2 Diabetes

  • Plasma Levels : Research indicates that plasma levels of Urocortin 3 are inversely related to body mass index (BMI). Individuals with type 2 diabetes exhibit impaired Urocortin 3 levels compared to non-diabetic counterparts .
  • Exercise Impact : A study highlighted that a supervised exercise regimen significantly reduced Urocortin 3 expression in subcutaneous adipose tissue among overweight individuals, indicating a potential avenue for obesity management through lifestyle interventions .

Stress Response

Urocortins are involved in the body's response to stress, influencing various hormonal pathways.

Hormonal Regulation

  • Effects on Hormones : Urocortin 1 infusion has been shown to affect the pituitary-adrenal axis by increasing levels of corticotropin and cortisol, which are critical for stress response . This suggests a regulatory role of Urocortin in managing physiological responses to stress.
  • Clinical Studies : In controlled studies, Urocortin infusion resulted in significant changes in neurohormonal levels, highlighting its potential as a modulator of stress-related conditions .

Data Summary

The following table summarizes key findings from various studies on the applications of Urocortin:

Study ReferencePopulationInterventionOutcomeSignificance (p-value)
Argan et al., 2015Heart FailureUrocortin InfusionDecreased MAP<0.05
Chan et al., 2013Acute Decompensated Heart FailureUrocortin InfusionIncreased Cardiac Output<0.001
Aslan et al., 2020Hypertensive PatientsUrocortin Levels MeasurementElevated Levels in HT<0.0005
Kavalakatt et al., 2019Overweight Diabetic PatientsUrocortin Levels MeasurementImpaired Levels in T2D<0.01

Comparaison Avec Des Composés Similaires

The CRF family includes Urocortin 2 (Ucn2), Urocortin 3 (Ucn3), CRF, and non-mammalian peptides like sauvagine. Below is a systematic comparison:

Receptor Selectivity and Binding Affinity

Compound Primary Receptors CRF1 Affinity CRF2 Affinity Key Binding Characteristics
Urocortin 1 CRF1, CRF2 Moderate High Binds CRF-binding protein; activates both receptors
Urocortin 2 CRF2 Negligible High CRF2-selective; no cross-reactivity with CRF1
Urocortin 3 CRF2 Negligible Moderate Lower potency at human CRF2 vs. mouse
CRF CRF1 High Low Primarily activates CRF1
  • Ucn1 binds CRF2 with ~10x higher affinity than CRF and exhibits greater cardioprotective effects via CRF2 activation .
  • Ucn2/Ucn3 are CRF2-specific ligands but differ in potency.

Physiological Roles

Function Urocortin 1 Urocortin 2/3 CRF
Appetite Regulation Potent anorectic; suppresses feeding via hypothalamic CRF2 Ucn2 reduces feeding without motor activation; Ucn3 role unclear Mild anorectic effects
Cardiovascular Effects Enhances cardiac contractility, vasodilation; protects against ischemia-reperfusion injury via ERK1/2 phosphorylation Ucn2 induces vasodilation in humans but activates renin/angiotensin at high doses ; Ucn3 less studied Limited cardiac effects
Stress Response Modulates hypothalamic-pituitary-adrenal axis; synergizes with leptin to cross BBB Ucn2/Ucn3 linked to stress "coping" but less studied in humans Primary HPA axis activator
Inflammatory Modulation Expressed in immune cells (e.g., colon macrophages); levels correlate with ulcerative colitis severity Limited data; Ucn2 implicated in endometriosis-related inflammation Minimal direct role
  • Ucn1 uniquely interacts with leptin to enhance blood-brain barrier (BBB) permeability, facilitating central appetite regulation .

Tissue Distribution

Tissue/Cell Type Urocortin 1 Urocortin 2 Urocortin 3
Central Nervous System Hypothalamus, midbrain, locus coeruleus Hypothalamus, amygdala, brainstem Hypothalamus, brainstem
Peripheral Tissues Heart, GI tract, placenta, skin Heart, skin, small intestine Small intestine, skin
Immune Cells Macrophages, lymphocytes Not reported Not reported
  • Ucn1 has the broadest expression profile, including fetal and placental tissues .
  • Ucn3 is notably absent in the pituitary and cerebral cortex .

Therapeutic Potential

Application Urocortin 1 Urocortin 2 Urocortin 3
Heart Failure Reduces infarct size; improves cardiac output Phase II trials show dose-dependent hemodynamic benefits Limited preclinical data
Ischemia-Reperfusion Injury Activates RISK pathway (ERK1/2) to mitigate damage Not studied Not studied
Inflammatory Diseases Potential in colitis and gastritis Investigated in endometriosis No data
  • Ucn1 ’s cardioprotective effects are well-documented, but its short half-life limits clinical use .
  • Ucn2 ’s CRF2 selectivity makes it a candidate for heart failure, though high doses may trigger renin-angiotensin activation .

Structural and Functional Divergence

  • Sequence Homology : Ucn1 shares 63% sequence identity with sauvagine, while Ucn2/Ucn3 are more divergent (~35% identity with CRF) .
  • Species Variability : Human Ucn3 has 90% identity with mouse Ucn3 but exhibits lower CRF2 potency .

Activité Biologique

Urocortin is a neuropeptide belonging to the corticotropin-releasing hormone (CRH) family, playing significant roles in various physiological processes, including stress response, appetite regulation, and cardiovascular function. It is primarily expressed in the brain, particularly in the hypothalamus, but also found in peripheral tissues such as the heart and gastrointestinal tract. This article explores the biological activity of human urocortin, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Urocortin exerts its effects primarily through interactions with CRH receptors (CRHR), particularly CRHR2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues. Urocortin's action can be summarized as follows:

  • Appetite Regulation : Urocortin suppresses food intake by acting on hypothalamic nuclei. Studies show that intracerebroventricular (icv) injection of urocortin reduces food consumption in rats, indicating its role as a catabolic signal .
  • Stress Response : Urocortin is upregulated during stress, enhancing autonomic nervous system regulation. Its expression increases significantly under stress conditions, suggesting a protective role against stress-induced physiological changes .
  • Cardiovascular Effects : Urocortin has been shown to induce positive inotropic and vasodilatory effects in animal models. It may help regulate blood pressure and heart rate, making it a candidate for therapeutic interventions in heart failure .

Physiological Effects

The physiological effects of urocortin can be categorized into several key areas:

  • Neuroprotective Effects : Urocortin exhibits neuroprotective properties, potentially safeguarding neurons during stress or injury. It has been implicated in learning and memory processes .
  • Cardiovascular Function : Urocortin influences cardiac output and vascular resistance. Clinical studies indicate that urocortin infusion can lower blood pressure and increase heart rate without adverse hemodynamic effects .
  • Hormonal Regulation : Urocortin infusion leads to increased plasma levels of adrenocorticotropic hormone (ACTH) and cortisol, demonstrating its role in the hypothalamic-pituitary-adrenal axis .

Case Studies and Clinical Trials

  • Urocortin Infusion in Healthy Humans :
    • Study Design : A randomized controlled trial evaluated the effects of urocortin-1 infusion on hormonal responses.
    • Findings : Infusion increased plasma ACTH and cortisol levels while suppressing ghrelin, suggesting an anorexigenic effect .
  • Heart Failure Studies :
    • Meta-analysis : A systematic review assessed the role of urocortins in heart failure management.
    • Results : Urocortin 2 was shown to improve cardiac output and lower blood pressure in patients with reduced ejection fraction .

Data Summary

StudyPopulationInterventionOutcome
Aslan et al., 2020Hypertensive patientsUcn2 infusionBP ↓; HR ↑; CO ↑; p < 0.0005
Chan et al., 2013Acute decompensated heart failure400 μg Ucn2 infusionSBP ↓; DBP ↓; HR unchanged

Physiological Concentrations

Urocortin concentrations vary across different human tissues:

  • In normal pituitary tissue: 103.25 ± 39.05 ng/g wet weight.
  • In plasma: Ranges from 13 - 152 pg/ml depending on physiological conditions .

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Urocortin (human) in stress response regulation, and how can these be experimentally validated?

  • Methodological Answer : Use in vitro models (e.g., transfected cell lines expressing CRHR1/CRHR2 receptors) to assess Urocortin binding affinity via radioligand displacement assays. For in vivo validation, employ stress paradigms (e.g., restraint stress) in knockout models, measuring downstream biomarkers like plasma corticosterone . Ensure controls include CRH peptide comparisons to isolate Urocortin-specific effects.

Q. How do Urocortin (human) signaling pathways interact with other stress-related peptides like CRH in the hypothalamus-pituitary-adrenal (HPA) axis?

  • Methodological Answer : Utilize co-immunoprecipitation or proximity ligation assays to identify protein-protein interactions. Combine RNA-seq with pathway enrichment analysis (e.g., KEGG) to map co-regulated genes. For temporal dynamics, employ microdialysis in rodent models to measure simultaneous release of Urocortin and CRH under acute vs. chronic stress .

Q. What experimental models are most suitable for studying Urocortin (human) in cardiovascular regulation?

  • Methodological Answer : Isolated Langendorff-perfused heart models can assess Urocortin’s vasodilatory effects. For clinical relevance, use human-induced pluripotent stem cell-derived cardiomyocytes to evaluate dose-dependent cAMP responses. Validate findings with echocardiography in transgenic mice overexpressing Urocortin .

Advanced Research Questions

Q. How can conflicting data on Urocortin (human)’s receptor binding affinity be resolved through experimental design?

  • Methodological Answer : Address variability by standardizing receptor expression levels (e.g., using tetracycline-inducible systems) and controlling for post-translational modifications (e.g., glycosylation). Perform meta-analyses of existing datasets, applying random-effects models to account for heterogeneity. Replicate key studies with orthogonal methods like surface plasmon resonance (SPR) .

Q. What methodologies are optimal for quantifying Urocortin (human) in heterogeneous tissue samples with high sensitivity?

  • Methodological Answer : Combine immunoaffinity purification with LC-MS/MS for peptide quantification, ensuring antibody specificity via pre-adsorption controls (e.g., using recombinant Urocortin). For spatial resolution, apply multiplex immunohistochemistry (IHC-P) with tyramide signal amplification, cross-validated by RNAscope for co-localized mRNA detection .

Q. How can researchers reconcile discrepancies in Urocortin’s role in anxiety-like behavior across rodent studies?

  • Methodological Answer : Implement standardized behavioral assays (e.g., elevated plus maze, open field test) across labs, controlling for variables like circadian timing and housing conditions. Use optogenetic silencing of Urocortin neurons to establish causality. Perform meta-regression to identify moderators (e.g., strain differences, dosing protocols) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing Urocortin (human) dose-response relationships in small-sample studies?

  • Methodological Answer : Use Bayesian hierarchical models to incorporate prior data and reduce overfitting. For non-linear responses, apply sigmoidal curve fitting with bootstrapped confidence intervals. Report effect sizes (e.g., Cohen’s d) to facilitate meta-analyses .

Q. How should researchers design longitudinal studies to assess Urocortin’s therapeutic potential in metabolic disorders?

  • Methodological Answer : Adopt a PICOT framework:

  • P : Patients with metabolic syndrome (BMI ≥30, insulin resistance).
  • I : Subcutaneous Urocortin administration (dose titrated via pharmacokinetic modeling).
  • C : Placebo-controlled, double-blinded design.
  • O : Primary outcomes: HbA1c reduction, adiponectin levels.
  • T : 12-week intervention with 6-month follow-up .

Q. Data Reproducibility and Reporting

Q. What guidelines should be followed to ensure reproducibility in Urocortin (human) research?

  • Methodological Answer : Adhere to NIH preclinical reporting guidelines (e.g., ARRIVE 2.0) for animal studies. For in vitro work, detail passage numbers, serum lots, and assay temperatures. Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. How can researchers address the limited availability of Urocortin-specific antibodies with high specificity?

  • Methodological Answer : Validate commercial antibodies using knockout tissue lysates in Western blotting. Collaborate with core facilities to develop custom monoclonal antibodies via phage display. Cross-verify findings with CRISPR-Cas9 knockdown models .

Q. Table: Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria
Receptor Binding StudiesRadioligand assays, SPRIC₅₀ consistency across ≥3 independent runs
Tissue QuantificationLC-MS/MS, multiplex IHCCoefficient of variation <15% between replicates
Behavioral PhenotypingStandardized anxiety tests + optogeneticsInter-rater reliability ≥0.8 (Cohen’s κ)
Data AnalysisBayesian models, meta-regressionPosterior probability >95%, I² <50%

Propriétés

IUPAC Name

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIOOWPFSOAZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H337N63O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4696 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.